(3-Aminophenoxy)acetonitrile
Description
(3-Aminophenoxy)acetonitrile is a compound that belongs to the class of organic molecules known as aminonitriles. These compounds contain both an amine group and a nitrile group, which are functional groups of significant interest in organic synthesis and pharmaceutical research. Aminonitriles serve as key intermediates in the synthesis of various chemical compounds, including amino acids, heterocycles, and pharmaceuticals.
Synthesis Analysis
The synthesis of aminonitrile derivatives can be achieved through various methods. For instance, the synthesis of fluorinated aminonitriles, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, follows a 'green protocol' and involves elemental, spectral, and X-ray crystallographic analyses . Similarly, the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls is performed using a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions, which is noted for its simplicity, efficiency, and environmental friendliness .
Molecular Structure Analysis
The molecular structure of aminonitriles can be elucidated using various spectroscopic techniques and theoretical calculations. For example, the equilibrium geometry, vibrational, and NMR analyses of fluorinated aminonitriles are performed using DFT-B3LYP/6-311++G(d,p) method and compared with experimental observations to understand the spectral features . The crystal structure of such compounds is often determined using single-crystal X-ray diffraction data .
Chemical Reactions Analysis
Aminonitriles undergo various chemical reactions that are essential for their transformation into valuable chemical entities. The base-catalyzed dimerization of acetonitrile leads to the formation of 3-amino-2-butenenitrile (diacetonitrile), which can further undergo isomerization . The reactivity of these molecules can be explained using molecular descriptors and reactivity surfaces .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminonitriles are closely related to their molecular structure and the presence of functional groups. The IR spectra, ab initio, and DFT force field calculations provide insights into the properties such as cyano stretching frequencies and the effects of anion formation on the spectral characteristics . Theoretical studies also contribute to understanding the chemical reactivity and stability of these compounds .
properties
IUPAC Name |
2-(3-aminophenoxy)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMHFUQWCIATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596292 | |
Record name | (3-Aminophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminophenoxy)acetonitrile | |
CAS RN |
219312-01-3 | |
Record name | (3-Aminophenoxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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